2-Fluorophenyl acetate
Overview
Description
“2-Fluorophenyl acetate” is a chemical compound with the CAS Number: 29650-44-0 . Its molecular weight is 154.14 . The IUPAC name for this compound is 2-fluorophenyl acetate . It is also known as 1-Acetoxy-2-fluorobenzene . It is in liquid form .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For example, (2-Fluorophenyl)acetone has been used in the synthesis of 6-methyluracils . Another synthetic method involves the reaction of 2-fluoroacetophenone with a bromination reagent to obtain 2-fluoro-alpha-bromoacetophenone .
Molecular Structure Analysis
The molecular formula of 2-Fluorophenyl acetate is C8H7FO2 . The average mass is Da and the monoisotopic mass is Da .
Physical And Chemical Properties Analysis
Scientific Research Applications
Cyclometallated Complexes
Cyclometallated Pt(II) and Pd(II) complexes of 2-Phenylbenzothiazole with acetate ligands, including derivatives related to 2-Fluorophenyl acetate, have been synthesized and characterized. These complexes, with bridging acetate ligands, exhibit modified optical properties, showcasing the application of 2-Fluorophenyl acetate derivatives in modifying luminescent properties of materials for potential use in scintillators and other optical applications (Katlenok & Balashev, 2012).
Chemosensors
The compound has been utilized in the synthesis of novel chemosensors for selective detection of acetate ions, demonstrating its relevance in the development of analytical tools for environmental and biological monitoring (Helal & Kim, 2010).
Lithium-Ion Batteries
Research on phenyl acetate derivatives, specifically fluorinated derivatives like 4-fluorophenyl acetate, has contributed to the improvement of electrolyte additives for lithium-ion batteries. These derivatives enhance the stability and performance of batteries, underscoring the significance of 2-Fluorophenyl acetate in energy storage technologies (Li et al., 2014).
PET Imaging Agents
2-Fluorophenyl acetate derivatives have been explored for their potential in Positron Emission Tomography (PET) imaging, particularly in tumor imaging. Such applications highlight the role of 2-Fluorophenyl acetate in advancing diagnostic imaging and cancer research (He et al., 2011).
Molecular Fluorophores
The exploration of fluorophore derivatives for enhanced fluorescent performance in the NIR-II window for biological imaging further exemplifies the utility of 2-Fluorophenyl acetate in developing high-performance organic fluorophores for medical imaging (Yang et al., 2018).
Safety And Hazards
The safety information for 2-Fluorophenyl acetate indicates that it is a combustible liquid . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2-fluorophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-6(10)11-8-5-3-2-4-7(8)9/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNIIEHHUHGISF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00183827 | |
Record name | Phenol, 2-fluoro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluorophenyl acetate | |
CAS RN |
29650-44-0 | |
Record name | Phenol, 2-fluoro-, 1-acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29650-44-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 2-fluoro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029650440 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phenol, 2-fluoro-, acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00183827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-fluoro-, 1-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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